Home > Products > Screening Compounds P62530 > N-(3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)acetamide
N-(3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)acetamide -

N-(3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)acetamide

Catalog Number: EVT-5578765
CAS Number:
Molecular Formula: C21H23N3O4
Molecular Weight: 381.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

Compound Description: VUF11211 is a high-affinity CXCR3 antagonist with a rigid elongated structure containing two basic groups. It has been shown to block the binding and/or function of CXCR3 chemokines. []

Relevance: While not sharing the same core structure, VUF11211 is related to N-(3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)acetamide due to its inclusion of a piperazine ring system. Both compounds also exhibit activity at G protein-coupled receptors, although targeting different receptors. []

(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

Compound Description: NBI-74330 is another high-affinity CXCR3 antagonist, belonging to the 8-azaquinazolinone chemotype. It does not possess any basic groups in its structure. NBI-74330 has demonstrated the ability to inhibit the binding and/or function of CXCR3 chemokines. []

Relevance: Similar to VUF11211, NBI-74330 is related to N-(3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)acetamide due to its shared activity at G protein-coupled receptors. Both compounds exhibit antagonistic properties, albeit targeting different receptors. []

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

Compound Description: VUF10472 is a nonpeptidergic compound belonging to the 3H-pyrido[2,3-d]pyrimidin-4-one derivative class. It is a noncompetitive antagonist of the human CXCR3 receptor and also exhibits inverse agonistic properties. []

Relevance: VUF10472 shares a similar chemical scaffold with NBI-74330, which is a known related compound to N-(3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)acetamide due to its activity at G protein-coupled receptors. Therefore, VUF10472 can also be considered structurally related due to its close resemblance to NBI-74330. [, ]

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

Compound Description: VUF10085 is another 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a noncompetitive antagonist at the human CXCR3 receptor. It also displays inverse agonistic activity. []

Relevance: Similar to VUF10472, VUF10085 exhibits structural similarity to NBI-74330, which is a related compound to N-(3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)acetamide. This structural relationship stems from their shared pyrido[2,3-d]pyrimidin-4-one core and their activity at the CXCR3 receptor, a G protein-coupled receptor. [, ]

Decanoic acid {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

Compound Description: VUF5834, a 3H-quinazolin-4-one derivative, acts as a noncompetitive antagonist at the human CXCR3 receptor, demonstrating inverse agonistic properties. []

Relevance: Although chemically distinct from the main compound, VUF5834's activity as a noncompetitive antagonist at the CXCR3 receptor, a G protein-coupled receptor, relates it to N-(3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)acetamide, which also targets G protein-coupled receptors. []

1,3-bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132)

Compound Description: This imidazolium compound, VUF10132, acts as a noncompetitive antagonist at the human CXCR3 receptor and exhibits inverse agonistic properties. []

Relevance: Although structurally dissimilar to N-(3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)acetamide, VUF10132 is related due to its activity at the CXCR3 receptor, a G protein-coupled receptor, similar to the target of the main compound. []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl] tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

Compound Description: TAK-779, a quaternary ammonium anilide, acts as a noncompetitive antagonist at the human CXCR3 receptor. It displays weak partial inverse agonism, suggesting a potentially different mode of interaction with CXCR3 compared to other small molecule inverse agonists. []

Relevance: Despite structural differences, TAK-779's activity as a noncompetitive antagonist at the CXCR3 receptor, a G protein-coupled receptor, connects it to N-(3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)acetamide, which also targets G protein-coupled receptors. []

tert-butyl (2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate (Compound 1)

Compound Description: Compound 1 is a (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivative that exhibits anti-malarial activity. Its structure features a benzo[d][1,3]dioxol-5-ylmethyl group attached to the piperazine ring. []

Relevance: Compound 1 is structurally related to N-(3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)acetamide because both compounds contain a 1,3-benzodioxol-5-ylmethylpiperazine moiety. This structural similarity suggests potential shared pharmacological properties despite their different primary activities. []

(2S,3R)-4-(4-nitrobenzyl)piperazin-1-yl)-3-hydroxy-1-phenyl-2-(4-toluenesulfonamido)butane (Compound 2)

Compound Description: Compound 2 is a (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivative that does not exhibit anti-malarial activity. It has a 4-nitrobenzyl group connected to the piperazine ring. []

Relevance: Compound 2 is structurally related to N-(3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)acetamide due to the presence of a piperazine ring system in both structures. This structural similarity, despite the different arylmethyl substituents and lack of anti-malarial activity, highlights the importance of specific structural features for biological activity. []

(2S,3R)-4-(4-(benzo[d]-[1,3]dioxol-5-ylmeäthyl)piperazin-1-yl)-3-hydroxy-1-phenyl-2-(4-toluenesulfonamido)butane.dihydrogen chloride (Compound 3)

Compound Description: Compound 3 is an active, dihydrated salt form of a (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivative, demonstrating anti-malarial activity. It possesses a benzo[d]-[1,3]dioxol-5-ylmethyl group attached to the piperazine ring. []

Relevance: Compound 3 is structurally related to N-(3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)acetamide because both compounds share the 1,3-benzodioxol-5-ylmethylpiperazine moiety. Despite different substituents and activities, this structural similarity underlines the significance of specific structural elements for biological activity. []

3-(2,4-difluorophenyl)-6-{2-[4-(1H-imidazol-1-ylmethyl)phenoxy]ethoxy}-2-phenylpyridine (PPA250)

Compound Description: PPA250 is an inhibitor of inducible nitric oxide synthase (iNOS) dimerization. It has shown promise as a potential therapeutic agent for rheumatoid arthritis and septic shock by suppressing NO production. []

Relevance: While structurally distinct from N-(3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)acetamide, PPA250 is related due to its inclusion of an imidazole ring. Additionally, both compounds exhibit activity by interacting with specific protein targets, though these targets are different. []

N-[(1,3-benzodioxol-5-yl)methyl]-1-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]-4-(methoxycarbonyl)-piperazine-2-acetamide (Compound 2)

Compound Description: This compound is another inhibitor of iNOS dimerization. It effectively blocks dimerization by coordinating with the heme group in the iNOS monomer. This compound also showcases potential as a therapeutic agent for diseases involving NO, like rheumatoid arthritis and septic shock. []

Relevance: Compound 2 is structurally related to N-(3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)acetamide because both compounds contain a 1,3-benzodioxol-5-ylmethyl moiety. This shared structural element, along with their activity at specific protein targets, suggests potential overlap in their pharmacological properties. []

Properties

Product Name

N-(3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)acetamide

IUPAC Name

N-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]acetamide

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C21H23N3O4/c1-15(25)22-18-4-2-3-17(12-18)21(26)24-9-7-23(8-10-24)13-16-5-6-19-20(11-16)28-14-27-19/h2-6,11-12H,7-10,13-14H2,1H3,(H,22,25)

InChI Key

MSUALQOTXQZIQH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.